molecular formula C17H10Cl3NO B12042732 N-(2,4,5-Trichlorophenyl)-1-naphthamide CAS No. 499981-85-0

N-(2,4,5-Trichlorophenyl)-1-naphthamide

Cat. No.: B12042732
CAS No.: 499981-85-0
M. Wt: 350.6 g/mol
InChI Key: SZSGHHXOOXSQPM-UHFFFAOYSA-N
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Description

N-(2,4,5-Trichlorophenyl)-1-naphthamide is an organic compound characterized by the presence of a naphthalene ring bonded to an amide group, which is further substituted with a 2,4,5-trichlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4,5-Trichlorophenyl)-1-naphthamide typically involves the reaction of 2,4,5-trichloroaniline with 1-naphthoyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

2,4,5-Trichloroaniline+1-Naphthoyl chlorideThis compound+HCl\text{2,4,5-Trichloroaniline} + \text{1-Naphthoyl chloride} \rightarrow \text{this compound} + \text{HCl} 2,4,5-Trichloroaniline+1-Naphthoyl chloride→this compound+HCl

The reaction is typically conducted under reflux conditions in an inert solvent such as dichloromethane or chloroform.

Industrial Production Methods

On an industrial scale, the synthesis may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise control over reaction conditions, thereby improving yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2,4,5-Trichlorophenyl)-1-naphthamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the phenyl ring can be substituted by nucleophiles such as amines or thiols.

    Oxidation Reactions: The naphthalene ring can be oxidized to form naphthoquinones under strong oxidizing conditions.

    Reduction Reactions: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Substitution: Nucleophiles such as sodium methoxide or potassium thiolate in polar aprotic solvents.

    Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.

Major Products

    Substitution: Formation of substituted derivatives such as N-(2,4-dichloro-5-aminophenyl)-1-naphthamide.

    Oxidation: Formation of naphthoquinone derivatives.

    Reduction: Formation of N-(2,4,5-trichlorophenyl)-1-naphthylamine.

Scientific Research Applications

Chemistry

In chemistry, N-(2,4,5-Trichlorophenyl)-1-naphthamide is used as a precursor for the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various substitution patterns and the development of new synthetic methodologies.

Biology

In biological research, this compound can be used to study the effects of chlorinated aromatic compounds on biological systems. It may serve as a model compound for investigating the interaction of chlorinated aromatics with enzymes and receptors.

Medicine

In medicinal chemistry, derivatives of this compound are explored for their potential pharmacological activities. These derivatives may exhibit antimicrobial, antifungal, or anticancer properties.

Industry

In the industrial sector, this compound can be used in the development of specialty chemicals, including dyes, pigments, and polymers. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of N-(2,4,5-Trichlorophenyl)-1-naphthamide involves its interaction with specific molecular targets. The chlorinated phenyl group can interact with hydrophobic pockets in proteins, while the amide group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,4-Dichlorophenyl)-1-naphthamide
  • N-(2,5-Dichlorophenyl)-1-naphthamide
  • N-(2,4,5-Trichlorophenyl)-2-naphthamide

Uniqueness

N-(2,4,5-Trichlorophenyl)-1-naphthamide is unique due to the specific substitution pattern on the phenyl ring. The presence of three chlorine atoms in the 2, 4, and 5 positions provides distinct electronic and steric properties, influencing its reactivity and interaction with biological targets. This makes it a valuable compound for studying the effects of chlorination on chemical and biological properties.

Properties

CAS No.

499981-85-0

Molecular Formula

C17H10Cl3NO

Molecular Weight

350.6 g/mol

IUPAC Name

N-(2,4,5-trichlorophenyl)naphthalene-1-carboxamide

InChI

InChI=1S/C17H10Cl3NO/c18-13-8-15(20)16(9-14(13)19)21-17(22)12-7-3-5-10-4-1-2-6-11(10)12/h1-9H,(H,21,22)

InChI Key

SZSGHHXOOXSQPM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)NC3=CC(=C(C=C3Cl)Cl)Cl

Origin of Product

United States

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